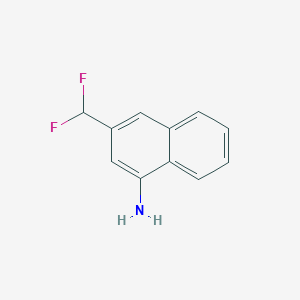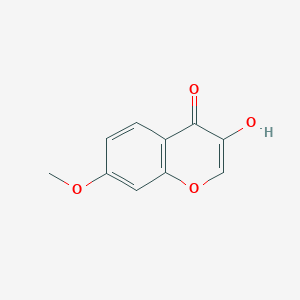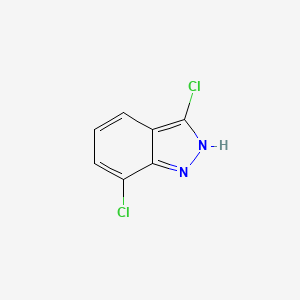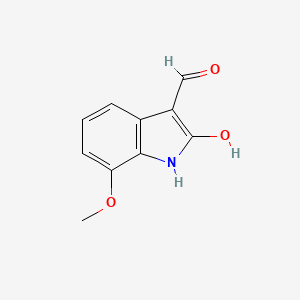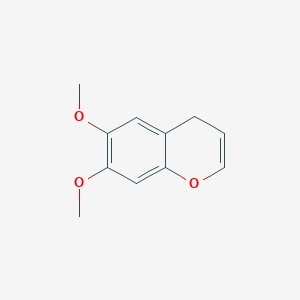
Naphthalene-2,6-diyldimethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-2,6-diyldimethanamine is an organic compound with the molecular formula C₁₂H₁₄N₂. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two methanamine groups attached to the 2 and 6 positions of the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Naphthalene-2,6-diyldimethanamine can be synthesized through several methods. One common approach involves the reaction of 2,6-bis(bromomethyl)naphthalene with methenamine in the presence of a base such as sodium hydride. The reaction typically takes place in a solvent like triethylene glycol monomethyl ether (TEGME) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene-2,6-diyldimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield naphthalene-2,6-dicarboxylic acid, while substitution reactions can produce halogenated or alkylated naphthalene derivatives .
Applications De Recherche Scientifique
Naphthalene-2,6-diyldimethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: This compound is used in the development of fluorescent sensors and other advanced materials
Mécanisme D'action
The mechanism of action of naphthalene-2,6-diyldimethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit enzymes like monoamine oxidase, which is involved in neurotransmitter metabolism . The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,8-diyldimethanamine: Another derivative of naphthalene with methanamine groups at different positions.
Naphthalene-2,6-dicarboxylic acid: An oxidized form of naphthalene-2,6-diyldimethanamine.
Naphthalene-2,6-disulfonic acid: A sulfonated derivative of naphthalene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications, such as the development of selective fluorescent sensors and advanced materials .
Propriétés
Formule moléculaire |
C12H14N2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
[6-(aminomethyl)naphthalen-2-yl]methanamine |
InChI |
InChI=1S/C12H14N2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H,7-8,13-14H2 |
Clé InChI |
PZGUGMOHZDKHMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)CN)C=C1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




